5-O-(E)-Feruloylquinic Acid 5-O-(E)-Feruloylquinic Acid
Brand Name: Vulcanchem
CAS No.: 87099-72-7
VCID: VC0104435
InChI: InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1
SMILES: COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Molecular Formula: C17H20O9
Molecular Weight: 368.3 g/mol

5-O-(E)-Feruloylquinic Acid

CAS No.: 87099-72-7

Reference Standards

VCID: VC0104435

Molecular Formula: C17H20O9

Molecular Weight: 368.3 g/mol

5-O-(E)-Feruloylquinic Acid - 87099-72-7

CAS No. 87099-72-7
Product Name 5-O-(E)-Feruloylquinic Acid
Molecular Formula C17H20O9
Molecular Weight 368.3 g/mol
IUPAC Name (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1
Standard InChIKey RAGZUCNPTLULOL-KQJPBSFVSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O
SMILES COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Synonyms trans-5-O-Feruloyl Quinic Acid; (1R,3R,4S,5R)-1,3,4-Trihydroxy-5-[[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid;_x000B_[1R-[1α,3β,4α,5α(E)]]-1,3,4-Trihydroxy-5-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyc
PubChem Compound 10133609
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator